molecular formula C12H14BrN3O2 B13496923 tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate

tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate

Cat. No.: B13496923
M. Wt: 312.16 g/mol
InChI Key: NRQADLQAZWMMKP-UHFFFAOYSA-N
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Description

tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
  • tert-butyl N-{7-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
  • tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

These compounds share similar core structures but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-4-5-16-9(13)7-14-10(16)6-8/h4-7H,1-3H3,(H,15,17)

InChI Key

NRQADLQAZWMMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC=C(N2C=C1)Br

Origin of Product

United States

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